![molecular formula C17H18N2O4S B2896371 2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 942008-05-1](/img/structure/B2896371.png)
2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
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Description
2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide, also known as ENA-713, is a chemical compound that has been studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Pharmacological Applications
- A study focused on the synthesis of novel acetamide derivatives through multi-step reactions starting from the Leuckart reaction. These compounds were evaluated for cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects, with several showing activities comparable to standard drugs. This highlights the potential of acetamide derivatives in developing new pharmacological agents (Rani, Pal, Hegde, & Hashim, 2016).
Chemical Synthesis and Biological Activities
- Research on cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton involved the synthesis of ethyl 2-nitrophenyl oxalate derivatives. These derivatives underwent catalytic hydrogenations leading to compounds with potential as cyclic hydroxamic acids, suggesting applications in chemistry and possibly in agriculture (Hartenstein & Sicker, 1993).
Environmental Applications
- A study on the complete oxidation of pesticides in water by the photoassisted Fenton reaction demonstrated the effectiveness of this method in decomposing chloroacetamide herbicides. This research provides insight into environmental remediation techniques for the removal of persistent organic pollutants (Pignatello & Sun, 1995).
Metabolic Studies
- Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes explored the complex metabolic pathways of these compounds. This research is significant for understanding the metabolism and potential toxicological effects of chloroacetamide derivatives (Coleman, Linderman, Hodgson, & Rose, 2000).
Green Chemistry
- The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide was achieved using a novel Pd / C catalyst for hydrogenation, demonstrating an environmentally friendly approach to producing important intermediates for dye production (Zhang Qun-feng, 2008).
properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-24-14-7-4-12(5-8-14)10-17(20)18-15-11-13(19(21)22)6-9-16(15)23-2/h4-9,11H,3,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJYAEKWHKZSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(ethylthio)phenyl)-N-(2-methoxy-5-nitrophenyl)acetamide |
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